(R)-1-PeCSO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-PeCSO, also known as ®-1-Propenyl-L-cysteine sulfoxide, is a naturally occurring organosulfur compound found in Allium species such as garlic and onions. This compound is of significant interest due to its potential health benefits and its role in the characteristic flavor and aroma of these plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Propenyl-L-cysteine sulfoxide typically involves the oxidation of ®-1-Propenyl-L-cysteine. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the sulfoxide group.
Industrial Production Methods
Industrial production of ®-1-Propenyl-L-cysteine sulfoxide often involves the extraction and purification from natural sources like garlic and onions. This process includes steps such as crushing the plant material, followed by solvent extraction and chromatographic purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
®-1-Propenyl-L-cysteine sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to sulfone.
Reduction: The sulfoxide group can be reduced back to the corresponding sulfide.
Substitution: The propenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of ®-1-Propenyl-L-cysteine sulfone.
Reduction: Formation of ®-1-Propenyl-L-cysteine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-Propenyl-L-cysteine sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfoxide chemistry and stereochemistry.
Biology: Investigated for its role in plant defense mechanisms and its antimicrobial properties.
Medicine: Studied for its potential health benefits, including antioxidant and anti-inflammatory effects.
Industry: Used in the food industry for flavor enhancement and as a natural preservative.
Mechanism of Action
The mechanism of action of ®-1-Propenyl-L-cysteine sulfoxide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
Antimicrobial Properties: It disrupts microbial cell membranes and inhibits their growth.
Comparison with Similar Compounds
Similar Compounds
S-Allyl-L-cysteine sulfoxide (Alliin): Found in garlic, known for its health benefits.
S-Methyl-L-cysteine sulfoxide: Found in various Allium species, with similar properties.
Uniqueness
®-1-Propenyl-L-cysteine sulfoxide is unique due to its specific propenyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
16718-23-3 |
---|---|
Molecular Formula |
C6H11NO3S |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(R)-[(E)-prop-1-enyl]sulfinyl]propanoic acid |
InChI |
InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+/t5-,11-/m0/s1 |
InChI Key |
OKYHUOHBRKWCQJ-UUEXCLNXSA-N |
Isomeric SMILES |
C/C=C/[S@](=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC=CS(=O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.